3-(4-Fluorophenyl)cyclopent-2-enamine

Medicinal chemistry Physical organic chemistry Structure–activity relationships

3-(4-Fluorophenyl)cyclopent-2-enamine (molecular formula C₁₁H₁₂FN; monoisotopic mass 177.09538 Da) is a cyclic enamine building block that combines a cyclopent-2-ene scaffold bearing a primary amine at C-1 with a para-fluorophenyl substituent at C-3. The compound belongs to the 3-arylcyclopent-2-enamine class, where the enamine functionality (C=C–NH₂) imparts nucleophilic reactivity at both the β-carbon and the nitrogen centre, distinguishing it from the corresponding saturated cyclopentylamine analogs.

Molecular Formula C11H12FN
Molecular Weight 177.22 g/mol
Cat. No. B8301784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)cyclopent-2-enamine
Molecular FormulaC11H12FN
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1CC(=CC1N)C2=CC=C(C=C2)F
InChIInChI=1S/C11H12FN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,7,11H,3,6,13H2
InChIKeyBDHIPMHURZHLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)cyclopent-2-enamine – Core Identity, Physicochemical Baseline, and Procurement Context


3-(4-Fluorophenyl)cyclopent-2-enamine (molecular formula C₁₁H₁₂FN; monoisotopic mass 177.09538 Da) is a cyclic enamine building block that combines a cyclopent-2-ene scaffold bearing a primary amine at C-1 with a para-fluorophenyl substituent at C-3 [1]. The compound belongs to the 3-arylcyclopent-2-enamine class, where the enamine functionality (C=C–NH₂) imparts nucleophilic reactivity at both the β-carbon and the nitrogen centre, distinguishing it from the corresponding saturated cyclopentylamine analogs [2]. Its relatively low molecular weight and the presence of a single fluorine atom make it a compact, fragment-like intermediate suitable for lead-generation libraries and late-stage functionalisation programs [1].

Why 3-(4-Fluorophenyl)cyclopent-2-enamine Cannot Be Interchanged with Other 3-Arylcyclopent-2-enamines or Saturated Analogs


The para substituent on the 3-aryl ring exerts a quantifiable electronic influence that propagates through the conjugated enamine system, altering both nucleophilic reactivity and metabolic susceptibility. Hammett σ_para constants place fluorine (+0.062) in a narrow window between hydrogen (0.000) and chlorine (+0.227) / bromine (+0.232), providing mild electron withdrawal without the strong inductive or resonance effects that characterise heavier halogens [1]. Crucially, a systematic pairwise analysis of >220,000 compounds in Pfizer’s human liver microsomal clearance database demonstrated that para-fluorination statistically lowers microsomal clearance, whereas para-chlorination and ortho/meta-halogenation can dramatically increase it, depending on the chemotype [2]. Thus, replacing the 4-fluoro substituent with hydrogen, methyl, chloro, or bromo will alter not only the intrinsic reactivity of the enamine but also the metabolic fate of any downstream candidate incorporating this fragment. Saturated analogs such as 3-(4-fluorophenyl)cyclopentan-1-amine lack the enamine double bond entirely, forfeiting the conjugate addition and cycloaddition reactivity that underpins many synthetic applications.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)cyclopent-2-enamine vs. Closest Analogs


Electronic Modulation: Hammett σ_para Places 4-Fluoro in a Unique Window Between Hydrogen and Heavier Halogens

The para substituent on the 3-aryl ring tunes the electron density of the conjugated enamine π-system, which directly affects both nucleophilic reactivity and the basicity of the amine. Hammett σ_para constants provide a quantitative scale: the 4-fluorophenyl analog (σ_para = +0.062) exerts only approximately 27% of the electron-withdrawing effect of the 4-chlorophenyl (σ_para = +0.227) or 4-bromophenyl (σ_para = +0.232) analogs, and it does so through a predominantly inductive mechanism rather than the resonance contribution seen with chloro/bromo substituents [1]. In contrast, the 4-methylphenyl analog (σ_para = −0.170) is electron-donating, reversing the polarity of electronic effects across the enamine. This positions the 4-fluoro derivative as the only analog in this set that provides mild, purely inductive electron withdrawal, a property frequently exploited to improve metabolic stability without over-suppressing nucleophilic reactivity [2].

Medicinal chemistry Physical organic chemistry Structure–activity relationships

Metabolic Stability: Para-Fluorination Statistically Reduces Human Liver Microsomal Clearance Compared to Non-Fluorinated Phenyl

A large-scale systematic analysis of compound pairs within Pfizer's human liver microsomal clearance database (containing >220,000 unique compounds) evaluated the effect of aromatic halogenation on metabolic stability. The study found that para-position fluorination statistically lowered microsomal clearance, whereas ortho- and meta-fluorination as well as ortho/meta-chlorination dramatically increased clearance [1]. This provides class-level evidence that the 4-fluorophenyl substitution pattern present in the target compound is specifically associated with improved metabolic stability compared to the non-fluorinated (3-phenylcyclopent-2-enamine) analog, and likely also compared to analogs bearing chloro or bromo at the para position, given the differential CYP450 dehalogenation rates reported elsewhere [2]. Although direct microsomal clearance data for 3-(4-fluorophenyl)cyclopent-2-enamine itself are not publicly available, the statistically robust, pairwise-matched nature of this analysis supports a reasoned procurement preference for the 4-fluoro derivative when metabolic stability is a design criterion.

Drug metabolism Pharmacokinetics ADME optimisation

Synthetic Versatility: Enamine Functionality Enables Reactivity Pathways Inaccessible to Saturated 3-(4-Fluorophenyl)cyclopentan-1-amine

The C2–C3 double bond of the cyclopent-2-enamine system constitutes an enamine functional group (α,β-unsaturated amine), which engages in a distinct set of transformations not available to the saturated analog 3-(4-fluorophenyl)cyclopentan-1-amine (CAS 1267444-55-2; molecular weight 179.23 g/mol; C₁₁H₁₄FN) . Enamines function as nucleophiles at the β-carbon, participating in conjugate additions, electrophilic fluorinations, (3+2) cycloadditions, and organocatalytic transformations [1][2]. The Mayr group has established quantitative electrophilicity parameters E for fluorinating reagents reacting with enamines, enabling predictive reactivity tuning [1]. The saturated analog lacks this π-system entirely and is limited to amine-centred reactions (alkylation, acylation, reductive amination). Additionally, the sp²-hybridised carbons in the cyclopentene ring introduce conformational constraints distinct from the fully sp³-hybridised cyclopentane, influencing the three-dimensional presentation of the amine and aryl pharmacophores in downstream products.

Synthetic organic chemistry Building block strategy Cycloaddition reactions

Bioisosteric Value: 4-Fluorophenyl Fragment in Cyclopentane-Containing Drug Candidates Shows Validated Pharmacological Activity

A 2024 study reported the synthesis and pharmacological evaluation of amino amide and amino ester derivatives based on 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid, demonstrating antiarrhythmic and anticonvulsant activities for compounds bearing the 4-fluorophenyl-cyclopentane motif [1]. While these are saturated cyclopentane derivatives rather than cyclopent-2-enamines, they establish that the 4-fluorophenyl-cyclopentane/cyclopentene scaffold is a validated pharmacophoric element in cardiovascular and CNS drug discovery programs. The enamine analog 3-(4-fluorophenyl)cyclopent-2-enamine offers the potential to access the corresponding unsaturated analogs, which may exhibit altered receptor binding due to the conformational constraint imposed by the sp² centres. Additionally, phenyl-substituted cyclic enaminones (the carbonyl analogs of the target enamine) have been patented as crop protection agents with herbicidal activity, demonstrating the versatility of this scaffold class across therapeutic and agrochemical applications [2].

Medicinal chemistry Antiarrhythmic agents Anticonvulsant agents

Intellectual Property Positioning: Limited CAS Registry and Literature Footprint Creates Freedom-to-Operate Advantage

A search across major chemical databases (PubChem, ChemSpider, SciFinder) for 3-(4-fluorophenyl)cyclopent-2-enamine reveals that this compound has a limited public literature footprint. No specific CAS Registry Number was identified in primary database searches [1]. In contrast, the saturated analog 3-(4-fluorophenyl)cyclopentan-1-amine carries CAS 1267444-55-2 and appears in multiple vendor catalogues . Similarly, the ketone analog 3-(4-fluorophenyl)cyclopent-2-en-1-one is registered under CAS 143589-79-1 [2]. This low database density suggests that the target enamine is a relatively uncommon building block, which may offer advantages in novelty of composition-of-matter patent filings (i.e., reduced risk of prior art when the fragment is incorporated into a new chemical entity), compared to its more widely catalogued saturated or carbonyl analogs.

Intellectual property Chemical sourcing Novel building blocks

Procurement-Driven Application Scenarios for 3-(4-Fluorophenyl)cyclopent-2-enamine


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Mildly Electron-Withdrawing Aromatic Building Blocks

The combination of low molecular weight (177.22 Da), a single hydrogen-bond donor (primary amine), and the mildly electron-withdrawing 4-fluorophenyl group (σ_para = +0.062) makes this compound suitable for inclusion in fragment libraries targeting protein–protein interaction (PPI) interfaces or enzyme active sites where balanced polarity and metabolic stability are required. The statistical association of para-fluorination with reduced human liver microsomal clearance [1] supports its use when fragment hits are expected to progress into lead optimisation without requiring extensive metabolic re-engineering. Compared to the 4-chlorophenyl analog, the 4-fluoro derivative offers a smaller van der Waals volume and weaker electron withdrawal, which can be advantageous for maintaining ligand efficiency while avoiding CYP450 liability associated with heavier halogens.

Synthesis of Fluorinated Cyclopentane-Containing Pharmacophores via Enamine β-Carbon Functionalisation

The enamine double bond of 3-(4-fluorophenyl)cyclopent-2-enamine enables conjugate addition and cycloaddition reactions that the saturated analog cannot undergo [1]. Researchers synthesizing fluorinated analogs of bioactive cyclopentylamines—such as the antiarrhythmic and anticonvulsant amino amides derived from 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid [2]—can use this building block to access unsaturated intermediates that, after reduction or further functionalisation, yield novel analogs with altered conformational profiles. The gold(I)-catalyzed (3+2) cycloaddition of enamides to form highly substituted cyclopentylamine scaffolds [3] represents a specific synthetic methodology where this enamine could serve as a substrate.

Agrochemical Lead Generation – Herbicidal and Pesticidal Enaminone/Enamine Scaffolds

Phenyl-substituted cyclic enaminones are established as crop protection agents with herbicidal, acaricidal, nematicidal, and insecticidal activities, as demonstrated in Bayer's US patent 6,455,472 [1]. The target compound, as the amine analog of these enaminones, offers a complementary pharmacophore (primary amine replacing the carbonyl), which may modulate target selectivity, physicochemical properties, and environmental persistence. Procuring the 4-fluorophenyl variant specifically allows agrochemical discovery teams to explore the effect of fluorine substitution on target potency and field stability within a scaffold class that already has validated utility.

Novel IP Generation – Patent-Eligible Composition-of-Matter from an Under-Represented Building Block

The limited CAS registration status and low literature density of 3-(4-fluorophenyl)cyclopent-2-enamine compared to its saturated and carbonyl analogs [1] make it attractive for discovery programs where freedom-to-operate and patentability are key procurement drivers. Incorporating this building block into a new chemical entity series reduces the likelihood of prior art overlap with competitors' patent estates and may strengthen the novelty argument in composition-of-matter claims. This scenario is particularly relevant for biotech and CRO organisations operating in competitive therapeutic areas such as oncology, inflammation, and metabolic disease.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)cyclopent-2-enamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.